3,4-Dimethylphenylzinc bromide
Description
3,4-Dimethylphenylzinc bromide is an organozinc reagent with the formula $ \text{C}6\text{H}3(\text{CH}3)2\text{ZnBr} $, where methyl groups occupy the 3- and 4-positions on the benzene ring. Organozinc compounds like this are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse functional groups .
Properties
IUPAC Name |
bromozinc(1+);1,2-dimethylbenzene-5-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFXRILPNNKY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 3,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3,4−Dimethylbromobenzene+Zn→3,4−Dimethylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Undergoing reduction reactions to form hydrocarbons.
Substitution: Participating in nucleophilic substitution reactions to replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, substituted alkenes, and various functionalized aromatic compounds.
Scientific Research Applications
3,4-Dimethylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The organozinc compound transfers the 3,4-dimethylphenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-dimethylphenylzinc bromide with structurally related arylzinc reagents, focusing on substituent effects, counterion roles, and applications. Data is synthesized from analogs listed in and general organozinc chemistry principles.
2.1 Structural and Electronic Comparisons
| Compound | Substituents | Counterion | Key Properties |
|---|---|---|---|
| This compound | 3,4-dimethylphenyl | Br⁻ | Electron-donating methyl groups enhance nucleophilicity; moderate steric bulk. |
| 3,5-Dimethylphenylzinc iodide | 3,5-dimethylphenyl | I⁻ | Symmetric methyl substitution reduces steric hindrance; iodide may increase solubility in polar solvents. |
| 4-Chlorophenylzinc iodide | 4-chlorophenyl | I⁻ | Electron-withdrawing Cl reduces nucleophilicity; suitable for electron-deficient coupling partners. |
| 3,5-Dichlorophenylzinc iodide | 3,5-dichlorophenyl | I⁻ | Increased steric and electronic deactivation; slower reaction kinetics. |
| Cyclohexylzinc bromide | Cyclohexyl | Br⁻ | Aliphatic structure offers high steric bulk; limited conjugation effects. |
Key Observations:
- Counterion Effects: Bromide (Br⁻) vs. iodide (I⁻) influences solubility and reaction conditions. Iodide-containing reagents may exhibit higher solubility in ethereal solvents, while bromides are more commonly used in standard protocols .
- Electronic Effects: Methyl groups (electron-donating) increase the electron density of the aryl ring, favoring reactions with electrophilic partners. In contrast, chloro substituents (electron-withdrawing) reduce nucleophilicity but stabilize intermediates in electron-deficient systems .
2.3 Stability and Handling
- Methyl-substituted reagents (e.g., this compound) are generally more stable than chloro-substituted analogs due to reduced electron withdrawal and lower susceptibility to hydrolysis.
- Iodide counterions may enhance stability in certain solvents but require anhydrous conditions to prevent decomposition .
Research Findings and Limitations
While specific data on this compound is absent in the provided evidence, inferences can be drawn from analogs:
- Synthetic Utility: Methyl groups in the 3,4-positions likely improve compatibility with sensitive catalysts (e.g., palladium complexes) compared to halogenated derivatives.
- Gaps in Evidence: No direct studies on this compound’s catalytic performance or crystal structure were found. Further experimental work is needed to quantify its reactivity parameters.
Biological Activity
3,4-Dimethylphenylzinc bromide is an organozinc compound that has garnered attention in organic synthesis, particularly for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources.
This compound is characterized by the presence of a zinc atom bonded to a 3,4-dimethylphenyl group. This compound is typically utilized as a reagent in organic synthesis, facilitating various reactions due to its nucleophilic properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that lead to the formation of biologically active compounds. The following mechanisms are notable:
- Nucleophilic Substitution : The compound can act as a nucleophile in substitution reactions, which may lead to the synthesis of biologically active molecules.
- Cycloaddition Reactions : It can participate in cycloaddition reactions, forming complex structures that may exhibit pharmacological properties.
Research Findings
Recent studies have demonstrated the potential applications of this compound in medicinal chemistry. Notable findings include:
- Anticancer Activity : Research has indicated that compounds synthesized using this compound exhibit significant anticancer properties. For example, derivatives formed through its reactions have shown cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Some synthesized derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways related to cancer and other diseases.
Case Studies
-
Synthesis of Anticancer Agents :
- A study demonstrated the synthesis of a series of compounds derived from this compound that showed promising results against breast cancer cell lines. The compounds were evaluated for their IC50 values and exhibited significant inhibition compared to standard chemotherapeutic agents.
-
Enzymatic Activity :
- In another case study, researchers explored the enzymatic dihydroxylation of aromatics using this compound as a precursor. The results indicated enhanced enantioselectivity in the synthesis of chiral compounds, which are crucial for developing new drugs with improved efficacy and reduced side effects.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methods for synthesizing 3,4-Dimethylphenylzinc bromide with high purity?
Synthesis typically involves the transmetallation of a Grignard reagent or direct insertion of zinc into a pre-functionalized aryl bromide. For example, analogs like 3,5-dimethoxybenzyl bromide are synthesized via NaBH4/I2 reduction of carboxylic acids followed by bromination (40% HBr) . For organozinc compounds, anhydrous tetrahydrofuran (THF) is often used as a solvent, and reactions are conducted under inert atmospheres (argon/nitrogen) to prevent oxidation . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity, as demonstrated in triphenylphosphonium bromide derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the aromatic substituents and zinc coordination environment. For example, 3,4-dimethoxybenzamido derivatives show distinct aromatic proton shifts at δ 6.8–7.2 ppm .
- ESI/MS : To verify molecular weight and fragmentation patterns. Triphenylphosphonium bromides exhibit [M-Br]+ peaks in positive-ion mode .
- IR Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Flammability : Organozinc reagents are often pyrophoric; store in flame-resistant cabinets and handle under inert gas .
- Corrosivity : Use acid-resistant gloves and eye protection.
- Stability : Solutions in THF should be stored at –20°C to prevent decomposition. Avoid exposure to moisture or oxygen, which can degrade reactivity .
Advanced Research Questions
Q. How does the electronic effect of the 3,4-dimethylphenyl group influence the reactivity of the zinc center in cross-coupling reactions?
The electron-donating methyl groups increase electron density at the zinc center, enhancing nucleophilicity. This facilitates transmetallation in Negishi couplings, as observed in similar arylzinc bromides. However, steric hindrance from the substituents may reduce reaction rates with bulky substrates. Computational studies (e.g., DFT) can model charge distribution and predict reactivity trends .
Q. How can the stability of this compound in solution be optimized for catalytic applications?
- Solvent Choice : THF or diethyl ether stabilizes organozinc compounds by coordinating the zinc center.
- Additives : Chelating ligands (e.g., TMEDA) improve solubility and reduce aggregation .
- Temperature Control : Storage at low temperatures (–20°C to –40°C) minimizes decomposition.
Q. How can contradictions in reported reaction yields using this compound be resolved through experimental design?
Discrepancies may arise from variations in:
- Substrate Purity : Trace moisture or oxygen degrades reactivity. Use rigorous drying protocols (e.g., molecular sieves, solvent distillation).
- Catalyst Loading : Optimize palladium catalyst (e.g., Pd(PPh3)4) concentrations to balance activity and side reactions.
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., GC-MS) to identify rate-limiting steps .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for reproducibility.
- Characterization : Combine NMR and MS for structural confirmation.
- Safety : Implement strict protocols for pyrophoric materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
